2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O5S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.0812196 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on the synthesis of various derivatives through reactions involving thiophene carboxamides, demonstrating the versatility of these compounds in organic synthesis. For instance, studies have reported on the base-induced transformation of related compounds into 1,1-dialkylindolium-2-thiolates, showcasing a method for creating structures with potential biological activity (Androsov, 2008). Additionally, the utility of amino thiophenes in the synthesis of thienopyridines and thienopyrimidines has been explored, highlighting their importance in generating heterocyclic compounds with diverse applications (Mohareb et al., 2003).
Potential Biological Activities
Several studies have synthesized thiophene derivatives to evaluate their biological activities, such as anti-inflammatory, antimicrobial, and antiarrhythmic effects. For example, novel thiophene derivatives have been assessed for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the potential for therapeutic applications (Amr et al., 2010). Moreover, the synthesis of biologically active, fused heterocyclic derivatives from 2-aminothiophene-3-carboxamide has been investigated, revealing antimicrobial activity against certain bacteria strains (Wardakhan et al., 2005).
Material Science Applications
The research on these compounds extends beyond medicinal chemistry, with potential applications in material science, such as the development of new chelating agents and macrocyclic compounds. This includes the synthesis of tetraaza macrocycles, which are important for creating bifunctional chelating agents used in various scientific fields (McMurry et al., 1992).
Properties
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c21-14-7-6-11(9-15(14)24(27)28)18(25)23-20-17(13-4-1-5-16(13)30-20)19(26)22-10-12-3-2-8-29-12/h6-7,9,12H,1-5,8,10H2,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRKMBYAGFNBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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